

Hydroaurantiogliocladin chemical structure and properties

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Compound of Interest

Compound Name: *Hydroaurantiogliocladin*

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An In-depth Technical Guide to Hydroaurantiogliocladin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroaurantiogliocladin, a fungal metabolite, serves as a crucial substrate for quinol-cytochrome c oxidoreductase (Complex III) in the electron transport chain. This technical guide provides a comprehensive overview of its chemical structure, properties, and its role in biochemical assays. Detailed experimental protocols and a conceptual framework for its interaction with Complex III are presented to facilitate further research and application in drug development and mitochondrial studies.

Chemical Structure and Properties

Hydroaurantiogliocladin is the hydroquinone form of aurantiogliocladin. Its chemical identity is established as 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol.

Table 1: Chemical and Physical Properties of **Hydroaurantiogliocladin**

Property	Value	Source
Chemical Name	2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol	-
CAS Number	776-33-0	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1]
Molecular Weight	198.2 g/mol	[1]
Canonical SMILES	<chem>CC1=C(C)C(O)=C(OC)C(OC)=C1O</chem>	[1]
InChI Key	ZVGCGHVMJAECEG-UHFFFAOYSA-N	[1]
Physical Description	Solid	[1]
Purity	≥95% (Commercially available)	[1]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not readily available in public literature. Researchers should determine these properties experimentally as needed.

Biological Role: Substrate for Quinol-Cytochrome c Oxidoreductase (Complex III)

Hydroaurantiogliocladin's primary known biological function is its role as a quinol substrate for quinol-cytochrome c oxidoreductase, also known as Complex III of the mitochondrial respiratory chain.[2] This enzyme complex catalyzes the transfer of electrons from quinols to cytochrome c, a critical step in the generation of ATP through oxidative phosphorylation.

The overall reaction catalyzed by Complex III is: $\text{QH}_2 + 2 \text{ ferricytochrome c} \rightleftharpoons \text{Q} + 2 \text{ ferrocyanochrome c} + 2 \text{ H}^+$

In this reaction, **hydroaurantiogliocladin** (a QH₂ analog) is oxidized to its quinone form (aurantiogliocladin), while two molecules of cytochrome c are reduced. This electron transfer is

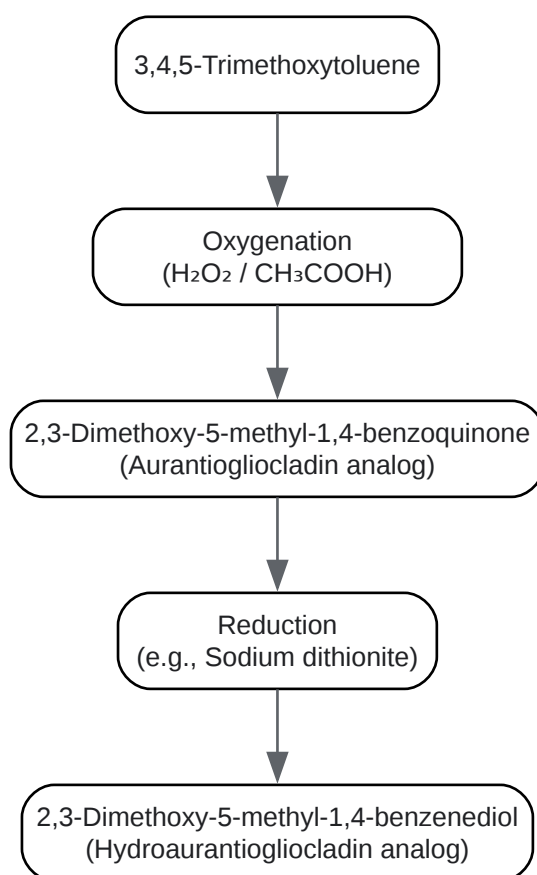
coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton-motive force that drives ATP synthesis.

Experimental Protocols

Synthesis of Hydroaurantiogliocladin

While a detailed, step-by-step synthesis protocol for **hydroaurantiogliocladin** is not explicitly published, a general method for the synthesis of its oxidized form, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (a close analog), involves the oxygenation of 3,4,5-trimethoxytoluene using hydrogen peroxide in acetic acid. Subsequent reduction of the resulting quinone would yield the hydroquinone.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of a **hydroaurantiogliocladin** analog.

Quinol-Cytochrome c Oxidoreductase Activity Assay

This protocol outlines a general method for measuring the activity of purified Complex III using a quinol substrate like **hydroaurantiogliocladin**. The assay spectrophotometrically monitors the reduction of cytochrome c.

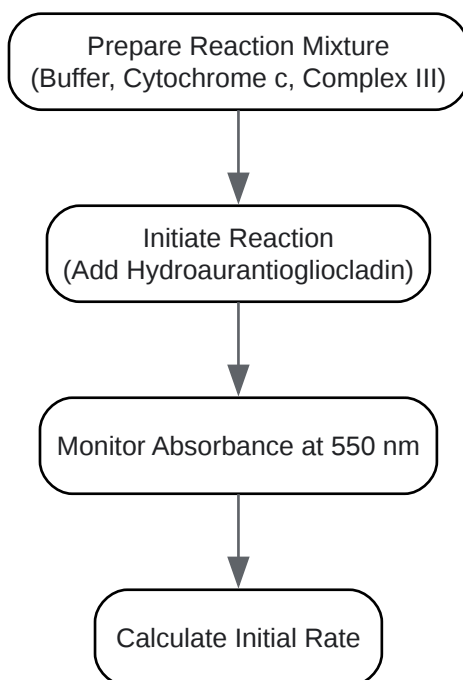
Materials:

- Purified quinol-cytochrome c oxidoreductase (Complex III) from a suitable source (e.g., beef heart mitochondria).
- **Hydroaurantiogliocladin** solution (dissolved in a suitable organic solvent like ethanol and diluted in buffer).
- Oxidized cytochrome c solution.
- Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA).
- Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

- Prepare the reaction mixture in a cuvette by adding the assay buffer, cytochrome c, and the enzyme.
- Initiate the reaction by adding a known concentration of the **hydroaurantiogliocladin** solution.
- Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
- The initial rate of reaction is calculated from the linear portion of the absorbance curve using the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm ($\Delta\epsilon = 21.1 \text{ mM}^{-1}\text{cm}^{-1}$).

Experimental Workflow for Enzyme Assay:



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Caption: Workflow for the quinol-cytochrome c oxidoreductase activity assay.

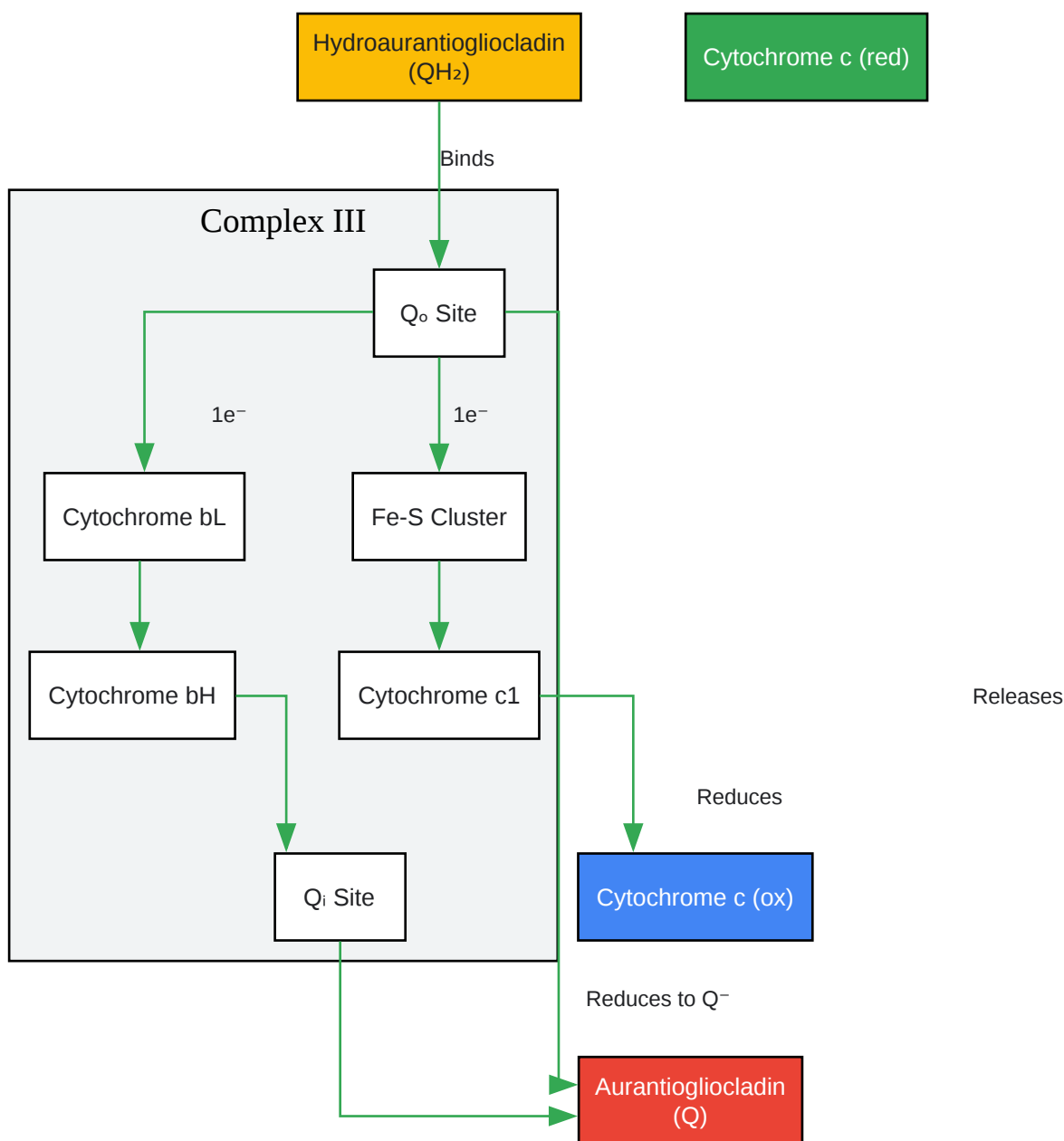
Signaling Pathways and Mechanism of Action

Currently, there is no published evidence to suggest that **hydroaurantiogliocladin** is directly involved in specific intracellular signaling pathways beyond its role as a substrate in the mitochondrial electron transport chain. Its mechanism of action is understood within the context of the Q-cycle of Complex III.

The Q-Cycle Mechanism:

The Q-cycle describes the process of electron transfer and proton pumping within Complex III. It involves two distinct quinone-binding sites: the Q_o site (where **hydroaurantiogliocladin** binds and is oxidized) and the Q_i site.

Conceptual Diagram of Electron Flow in the Q-Cycle with **Hydroaurantiogliocladin**:



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Caption: Simplified electron flow from **hydroaurantiogliocladin** in the Q-cycle.

In the first step at the Q_o site, **hydroaurantiogliocladin** donates one electron to the high-potential iron-sulfur (Fe-S) protein, which then transfers it to cytochrome c₁. The second electron is transferred to cytochrome bL and then to cytochrome bH. This process releases two protons into the intermembrane space. The now oxidized aurantiogliocladin is released from the Q_o site. A second turnover of the cycle is required to fully reduce a quinone at the Q_i site back to a quinol.

Conclusion

Hydroaurantiogliocladin is a valuable tool for studying the kinetics and mechanism of mitochondrial Complex III. This guide provides the foundational chemical and biological information necessary for its application in research. Further experimental characterization of its physicochemical properties and detailed spectroscopic analysis would be beneficial to the scientific community. While its direct involvement in signaling pathways is currently unknown, its role as a key substrate in cellular respiration underscores its importance in mitochondrial biology and bioenergetics.

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